![molecular formula C26H25N3O2 B2361435 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 840485-39-4](/img/structure/B2361435.png)
1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Alzheimer's Activity
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds structurally related to 1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, have been synthesized and evaluated for their potential as anti-Alzheimer's agents. These compounds were designed based on the lead compound donepezil, aiming to enhance Alzheimer's disease management through structural modifications that maintain key functionalities. The derivatives underwent in-vivo and in-vitro assessments, displaying promising results as anti-Alzheimer's agents, with some compounds showing excellent profiles compared to donepezil. This suggests their potential application in Alzheimer's disease treatment strategies (Gupta et al., 2020).
Antibacterial and Antitubercular Activity
Research into N-benzylated derivatives has also explored their utility in combating bacterial and tubercular infections. Studies on novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which share a structural motif with the compound , have shown that these entities can act as potent antitubercular agents against Mycobacterium tuberculosis. The efficacy of these compounds highlights the potential for developing new antibacterial and antitubercular treatments based on the chemical framework of this compound (Badiger & Khazi, 2013).
Metal-Organic Frameworks (MOFs) for Dye Adsorption
The synthesis of metal-organic frameworks (MOFs) utilizing components related to the discussed compound has been reported, showing effectiveness in adsorbing and separating anionic dyes from aqueous solutions. This application is crucial for environmental remediation and the treatment of industrial wastewater, demonstrating the compound's versatility beyond pharmaceutical uses (Zhao et al., 2020).
Synthesis and Cytotoxicity for Cancer Chemotherapy
Selenylated derivatives of imidazo[1,2-a]pyridines, which are structurally analogous to the compound of interest, have been synthesized and tested against breast cancer cells. These compounds have shown significant cytotoxic effects, inhibiting cell proliferation and inducing apoptosis, suggesting a pathway for developing new chemotherapeutic agents based on the chemical structure of this compound. The research emphasizes the potential for these compounds in the treatment of breast cancer, showcasing their utility in medical research focused on cancer therapy (Almeida et al., 2018).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-11-13-19(14-12-18)16-29-22-8-4-3-7-21(22)27-26(29)20-15-25(30)28(17-20)23-9-5-6-10-24(23)31-2/h3-14,20H,15-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIZSAMQKBLQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)
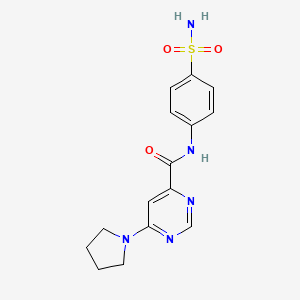
![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)
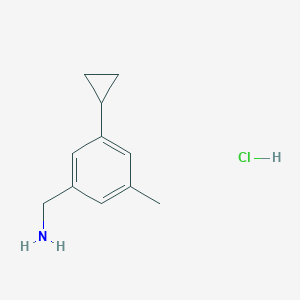
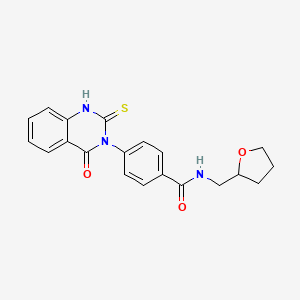
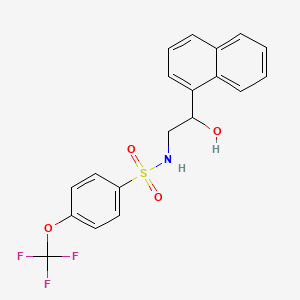
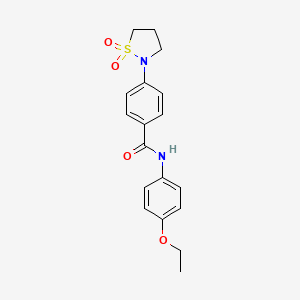
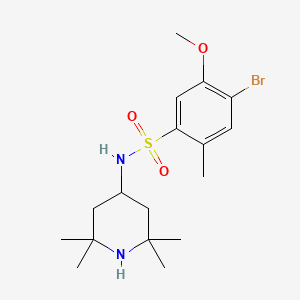

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)


![Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2361375.png)
